BenchChemオンラインストアへようこそ!

Avermectin A1a monosaccharide

Anthelmintic Mode of Action Resistance Probing

Avermectin A1a monosaccharide is the single L-oleandrose glycoside intermediate, essential for dissecting the role of C-13 glycosylation in avermectin pharmacology. Unlike the disaccharide avermectins that cause rapid paralysis, this monosaccharide form enables researchers to study receptor binding and developmental inhibition in isolation. It is a critical probe for mapping GluCl channel interactions, ABC transporter recognition, and ivermectin resistance mechanisms. Use this defined reference standard for SAR studies, biosynthetic pathway monitoring, and next-generation anthelmintic design. High purity ≥90%.

Molecular Formula C42H62O11
Molecular Weight 742.9 g/mol
Cat. No. B1251609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvermectin A1a monosaccharide
Molecular FormulaC42H62O11
Molecular Weight742.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
InChIInChI=1S/C42H62O11/c1-10-23(2)37-26(5)16-17-41(53-37)21-31-19-30(52-41)15-14-25(4)36(51-34-20-33(46-8)35(43)28(7)49-34)24(3)12-11-13-29-22-48-39-38(47-9)27(6)18-32(40(44)50-31)42(29,39)45/h11-14,16-18,23-24,26,28,30-39,43,45H,10,15,19-22H2,1-9H3/b12-11+,25-14+,29-13+/t23?,24-,26-,28-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39+,41+,42+/m0/s1
InChIKeyUFXJUDTUTIFNOY-DXLDPMLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avermectin A1a Monosaccharide: A Key Intermediate & Research Tool for Structure-Activity Studies in the Avermectin Class


Avermectin A1a monosaccharide (CAS 65195-51-9, C42H62O11, MW 742.9 g/mol) is a naturally occurring macrocyclic lactone glycoside produced by Streptomyces avermitilis [1]. It belongs to the A-series avermectins, characterized by a methoxy group at C-5, and retains a single L-oleandrose moiety at C-13 of the 16-membered macrolide ring [2]. This compound serves as a critical intermediate in the avermectin biosynthetic pathway, directly preceding the aglycone, and is a minor natural metabolite [3]. Its structural simplification relative to the parent disaccharide avermectins underpins its utility in probing the contribution of glycosylation to target binding, anthelmintic activity, and resistance mechanisms.

Why Generic Avermectin Substitution Fails: The Critical Role of Glycosylation State in Target Engagement for Avermectin A1a Monosaccharide


Within the avermectin class, biological activity is exquisitely sensitive to the glycosylation state at C-13. The disaccharide avermectins (e.g., Avermectin B1a) and their monosaccharide derivatives exhibit divergent pharmacological profiles; for instance, Ivermectin B1a monosaccharide inhibits nematode larval development but does not cause the paralytic activity characteristic of the parent disaccharide . This functional divergence necessitates precise compound selection for research applications. Furthermore, the structural distinction between avermectins, which bear sugar groups at C-13, and milbemycins, which are protonated at this position, leads to substantial differences in their interaction with invertebrate ligand-gated ion channels and ATP-binding cassette transporters, directly impacting efficacy, toxicity, and resistance profiles [1]. Assuming interchangeability between these analogs risks invalid experimental results and flawed mechanism-of-action conclusions.

Quantitative Differentiation of Avermectin A1a Monosaccharide: Evidence for Scientific Selection and Procurement


Distinct Mechanism-of-Action Profile: Monosaccharide Inhibits Development Without Causing Paralysis

The monosaccharide form of avermectins exhibits a qualitatively different biological effect from the disaccharide form. While Avermectin B1a (disaccharide) induces rapid paralysis in nematodes, its monosaccharide derivative, Ivermectin B1a monosaccharide, inhibits larval development but does not cause paralytic activity at active concentrations . This critical functional distinction is directly relevant to understanding Avermectin A1a monosaccharide's utility. The minimum active concentration (MAC) for lethality in C. elegans for the structurally analogous Avermectin B1a monosaccharide is 0.1 μM , providing a quantitative benchmark for development-specific activity devoid of acute paralytic effects.

Anthelmintic Mode of Action Resistance Probing

Physicochemical Divergence: Reduced Lipophilicity and Molecular Weight Compared to Parent Disaccharide

The removal of a terminal oleandrose sugar to form the monosaccharide significantly alters the physicochemical profile. The parent disaccharide, Avermectin A1a, has a molecular formula of C49H74O14 and a molecular weight of 887.10 g/mol with a predicted LogP of 7.02 [1]. In contrast, Avermectin A1a monosaccharide has a molecular formula of C42H62O11 and a molecular weight of 742.9 g/mol . This reduction in molecular weight and hydrogen bond acceptors is predicted to lower lipophilicity, which would correspondingly alter membrane permeability, tissue distribution, and pharmacokinetic properties compared to the disaccharide.

Lipophilicity ADME Physicochemical Property

Defined Position in Biosynthesis Enables Pathway Elucidation and Combinatorial Biosynthesis

Avermectin A1a monosaccharide is a specific intermediate in the established avermectin biosynthetic pathway. Studies using 14C-labeled precursors demonstrated the biosynthetic relationships where Avermectin A1a is sequentially deglycosylated to Avermectin A1a monosaccharide and then to the aglycone [1]. Furthermore, a minimal gene set (avrBCDEFGHI) expressed in a heterologous Streptomyces lividans host correctly glycosylated exogenous Avermectin A1a aglycone to yield Avermectin A1a, and modified versions of this gene set produced novel mono- and disaccharide avermectins [2]. This defined position as both a natural metabolite and a product of combinatorial biosynthesis is unique to this specific compound.

Biosynthesis Metabolic Engineering Combinatorial Biosynthesis

Receptor Binding vs. Functional Activity: Distinguishing Affinity from Efficacy at Glutamate-Gated Chloride Channels

While the monosaccharide avermectins retain binding affinity for the target glutamate-gated chloride channels (GluCl), their functional activity is fundamentally altered. A study on a series of avermectin analogs demonstrated a strong correlation between the EC50 for direct activation of glutamate-sensitive chloride current in Xenopus oocytes, the LD95 for nematocidal activity in C. elegans, and the Ki from a [3H]ivermectin competition binding assay [1]. Avermectin B1a monosaccharide, a close structural analog of A1a monosaccharide, binds to the receptor but acts as a development inhibitor rather than a paralytic agent , indicating that the monosaccharide state permits receptor binding but impairs the conformational change or downstream signaling required for acute neurotoxicity.

Receptor Binding Glutamate-Gated Chloride Channel Structure-Activity Relationship

Macrocyclic Lactone Class Divergence: Structural Basis for Distinct ABC Transporter Interactions and Resistance Profiles

A critical difference between the two major subclasses of macrocyclic lactones lies in the substitution at C-13: avermectins, including Avermectin A1a monosaccharide, possess a sugar group at this position, whereas milbemycins are protonated [1]. This structural difference has profound pharmacological consequences. The presence of the sugar moiety affects interaction with ATP-binding cassette (ABC) transporters such as P-glycoprotein, which are key determinants of toxicity, pharmacokinetics, and anthelmintic resistance [1]. The monosaccharide avermectins, retaining a single sugar, represent an intermediate state for probing how incremental changes in glycosylation modulate transporter recognition compared to the disaccharide avermectins and the non-glycosylated milbemycins.

ABC Transporter Drug Resistance Macrocyclic Lactone

High-Value Application Scenarios for Avermectin A1a Monosaccharide in Anthelmintic and Insecticide R&D


Dissecting the Mechanism of Action: Separating Paralytic from Developmental Toxicity

Researchers investigating the precise molecular consequences of avermectin binding to glutamate-gated chloride channels (GluCl) can employ Avermectin A1a monosaccharide as a critical probe. Unlike the parent disaccharide, which induces rapid paralysis, the monosaccharide form allows the study of receptor binding and developmental inhibition in isolation from acute neurotoxic effects . This is particularly valuable for functional assays in C. elegans and parasitic nematodes where dissociating these outcomes is essential for understanding target engagement.

Structure-Activity Relationship (SAR) Studies to Map Glycosylation-Dependent Pharmacology

The compound serves as a defined intermediate in systematic SAR studies aimed at mapping how the number of sugar residues at C-13 influences receptor binding affinity, channel activation efficacy, and ABC transporter recognition. By comparing Avermectin A1a (disaccharide), Avermectin A1a monosaccharide, and Avermectin A1a aglycone, medicinal chemists can establish quantitative structure-activity relationships that guide the design of next-generation anthelmintics with improved selectivity and resistance profiles [1].

Anthelmintic Resistance Mechanism Elucidation

The monosaccharide avermectins have been used as probes to detect specific types of ivermectin resistance . Avermectin A1a monosaccharide can be utilized in resistance mechanism studies to determine whether resistance is conferred by altered drug uptake/efflux (via ABC transporters) or by target-site modifications in GluCl subunits, given its distinct molecular size and lipophilicity compared to the disaccharide [2].

Metabolic Engineering and Combinatorial Biosynthesis of Novel Avermectin Derivatives

As a defined product of the minimal avr gene set for oleandrose biosynthesis and transfer, Avermectin A1a monosaccharide is a key analytical reference standard for monitoring the output of engineered biosynthetic pathways. The demonstrated ability of the AvrB glycosyltransferase to accommodate different deoxysugar intermediates [3] makes this compound a benchmark for developing new mono- and disaccharide avermectins through combinatorial biosynthesis approaches aimed at discovering derivatives with altered activity spectra.

Quote Request

Request a Quote for Avermectin A1a monosaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.